molecular formula C24H24N2O5S B3502938 N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3502938
M. Wt: 452.5 g/mol
InChI Key: CAMRPZBGIIVAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Sulfonation: The addition of a sulfonamide group to the methoxy-methylbenzene ring.

    Amidation: The formation of the amide bond between the acetylphenyl and sulfonamido groups.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

    Industry: Applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXYBENZENESULFONAMIDO)ACETAMIDE
  • N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHYLBENZENESULFONAMIDO)ACETAMIDE

Uniqueness

N-(3-ACETYLPHENYL)-2

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-12-13-22(31-3)23(14-17)32(29,30)26(21-10-5-4-6-11-21)16-24(28)25-20-9-7-8-19(15-20)18(2)27/h4-15H,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRPZBGIIVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(3-ACETYLPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

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